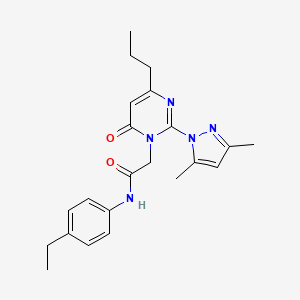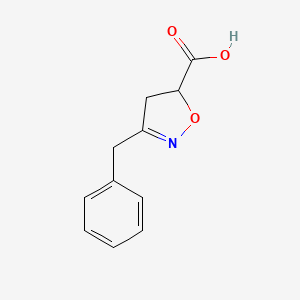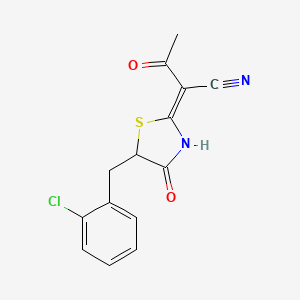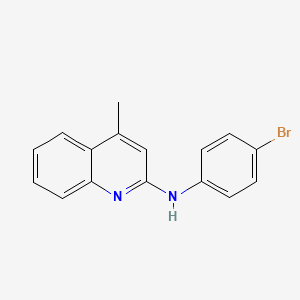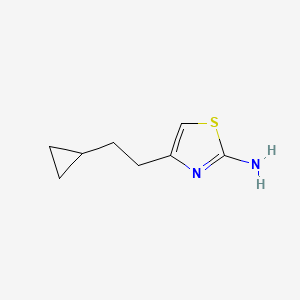
4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are of significant interest in medicinal chemistry due to their biological activities and their presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions that contribute to the field of organic and medicinal chemistry. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, a related compound, was achieved through a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine . This method highlights the efficiency of multicomponent reactions in constructing complex thiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques such as NMR, LC-MS, IR, and UV spectra. X-ray crystallography is also a powerful tool for determining the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in the study of 4-thiazolidinones and their derivatives . The crystallographic analysis can reveal the presence of isomerism and confirm the proposed structures of synthesized compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, including nucleophilic addition and cyclization. For example, 4-thiazolidinones can react with arylidene malononitrile to form 2-arylimino-5-arylidene-4-thiazolidinones . Additionally, the reaction of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines can lead to the formation of 2,4-diamino-s-triazines . These reactions demonstrate the versatility of thiazole derivatives in synthesizing a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the cyclopropyl group can affect these properties and the overall reactivity of the compound. The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, provides insight into the stability and solid-state packing of these molecules . Hirshfeld surface analysis can be used to visualize these interactions and understand their contribution to the properties of the compound.
科学的研究の応用
Heterocyclic Systems Based on Thiazole Derivatives
The scientific research around compounds like 4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine often focuses on the biological activity of heterocyclic systems, with a particular emphasis on thiazole derivatives. Thiazole and its derivatives are known for their diverse pharmacological potentials, making them significant in medicinal chemistry. For instance, 1,3,4-thiadiazole and oxadiazole heterocycles are well-documented pharmacophore scaffolds. They offer a wide possibility for chemical modification and have been identified to possess diverse pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities (M. Lelyukh, 2019). The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively explored, highlighting their importance in pharmaceutical research due to their activity against different fungal and bacterial strains (M. Yusuf & P. Jain, 2014).
Thiazolidinediones and Pharmacological Activities
Another area of significant research is the study of 2,4‐Thiazolidinediones (TZDs), commonly known as glitazones. TZDs are a ubiquitous heterocyclic pharmacophore with a plethora of pharmacological activities, offering vast opportunities for structural modification. These modifications have led to the development of a wide range of lead molecules against various clinical disorders. The review of TZD derivatives as antimicrobial, anticancer, and antidiabetic agents provides insight into the importance of various substitutions at N‐3 and C‐5 for enhancing pharmacological activity (Gurpreet Singh et al., 2022).
Synthesis and Application in Heterocyclic and Dyes Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the value of such compounds as building blocks for the synthesis of various heterocyclic compounds. This demonstrates the unique reactivity of these molecules and their importance in the synthesis of a wide range of heterocyclic compounds and dyes, contributing to innovative transformations in medicinal chemistry (M. A. Gomaa & H. Ali, 2020).
Cyclic Imines in Ugi and Ugi-Type Reactions
The role of cyclic imines in Ugi four-component reactions (U-4CRs) underscores the efficiency of these reactions in synthesizing pseudopeptides and highlights the potential of cyclic imines in developing pharmaceutical compounds. These reactions offer a single-step route to peptide moieties connected to N-heterocyclic motifs, crucial for the creation of natural products and pharmaceutical compounds (M. Nazeri et al., 2020).
特性
IUPAC Name |
4-(2-cyclopropylethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-10-7(5-11-8)4-3-6-1-2-6/h5-6H,1-4H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZMJKOWCPONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropylethyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2539813.png)
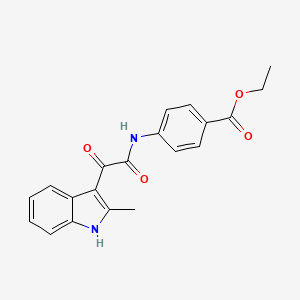


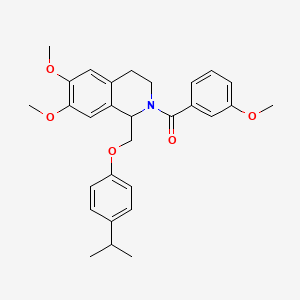
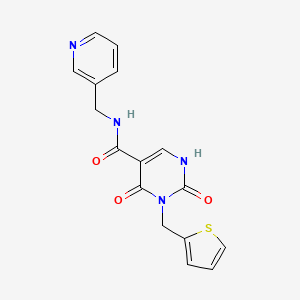
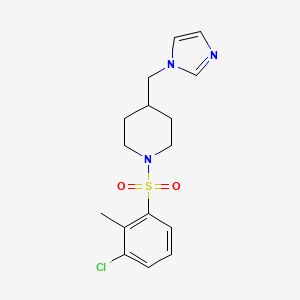
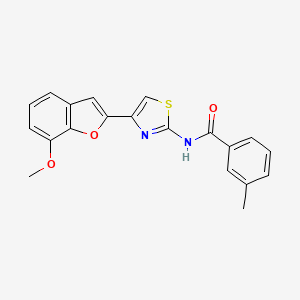
![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)
